molecular formula C15H18N2O4S B4582187 ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate

ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate

Cat. No. B4582187
M. Wt: 322.4 g/mol
InChI Key: OLYRRBWPQOVWHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, a related compound was synthesized by treating an intermediate with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating the use of nucleophilic addition reactions in constructing complex molecules (Minga, 2005).

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structure of synthesized compounds. These studies reveal the spatial arrangement of atoms within a molecule, providing insights into its molecular geometry and potential intermolecular interactions. For example, a related molecule crystallized in the monoclinic space group P21/c, with specific cell parameters indicating a densely packed crystal structure (Minga, 2005).

Scientific Research Applications

Chemical Synthesis and Derivatives

Research has led to the synthesis of various derivatives of thiophene and isoxazole compounds, demonstrating the compound's flexibility and utility in chemical synthesis. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate has been converted into various derivatives, showcasing the potential for creating a wide array of compounds with different chemical properties and potential applications in pharmacology and materials science (Chapman, Clarke, Gore, & Sharma, 1971).

Antimicrobial and Antioxidant Properties

Thiophene-based compounds have been investigated for their antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and screened for their antimicrobial and antioxidant activities. The study revealed that some of these compounds exhibited significant antibacterial and antifungal properties, as well as pronounced antioxidant potential (Raghavendra et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques, including X-ray diffraction, providing insights into the molecular geometry, interactions, and potential reactivity of these molecules. This information is crucial for understanding the compound's behavior in chemical reactions and its interactions with biological molecules (Minga, 2005).

Synthetic Methodologies

Novel synthetic methodologies involving ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate derivatives have been developed. For instance, the Gewald reaction under organocatalyzed aqueous conditions has been utilized for the efficient formation of 2-amino-3-carboxamide derivatives of thiophene, demonstrating the compound's role in facilitating diverse synthetic routes (Abaee & Cheraghi, 2013).

properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-4-6-10-8-11(15(19)20-5-2)14(22-10)16-13(18)12-7-9(3)21-17-12/h7-8H,4-6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYRRBWPQOVWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=NOC(=C2)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate
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ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate
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ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate
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ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 5
ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate
Reactant of Route 6
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ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate

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